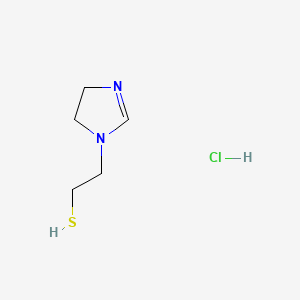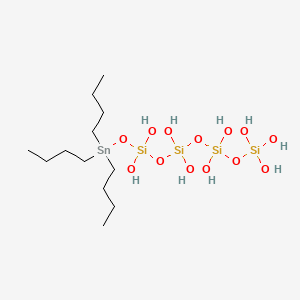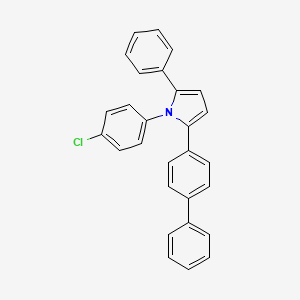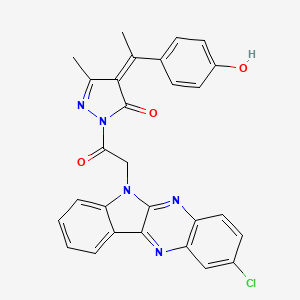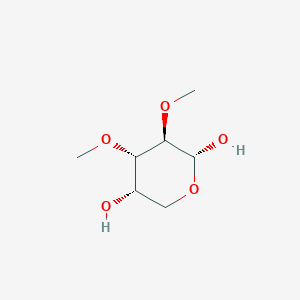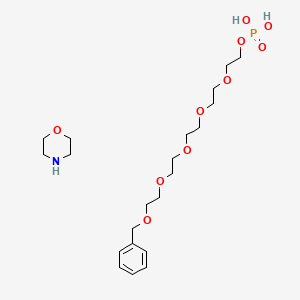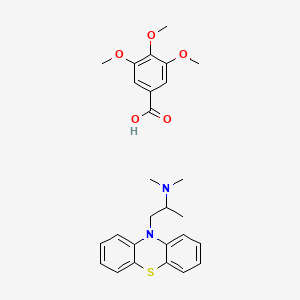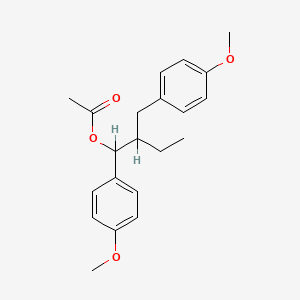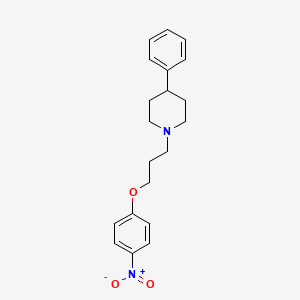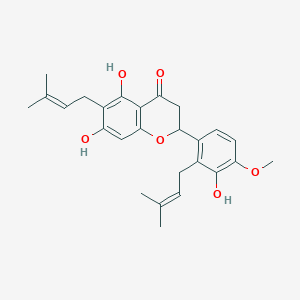
Antiarone H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiarone H is a compound belonging to the class of aurones, which are a type of flavonoid Aurones are known for their diverse biological activities and are found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiarone H typically involves the use of substituted aldehydes to produce prenylated aldol products. This is followed by an ene-type intramolecular cyclization to form the core structure of the compound. The key step in this synthesis is mediated by indium trichloride tetrahydrate (InCl₃·4H₂O), which facilitates the formation of tertiary alcohols .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Antiarone H undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Antiarone H has several scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and synthesis of aurones.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of Antiarone H involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell growth, apoptosis, and inflammation. The specific molecular targets and pathways may include enzymes, receptors, and transcription factors that regulate these processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Antiarone A: Another aurone with similar chemical properties and biological activities.
Antiarone K: A closely related compound with a similar structure and synthesis route.
Renifolin F: A compound with a similar core structure and biological activities.
Uniqueness of Antiarone H
This compound is unique due to its specific substitution pattern and the resulting chemical properties
Propriétés
Numéro CAS |
130756-21-7 |
|---|---|
Formule moléculaire |
C26H30O6 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[3-hydroxy-4-methoxy-2-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-8-17-16(10-11-21(31-5)25(17)29)22-13-20(28)24-23(32-22)12-19(27)18(26(24)30)9-7-15(3)4/h6-7,10-12,22,27,29-30H,8-9,13H2,1-5H3 |
Clé InChI |
HHUBHYQGRICPOK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)OC)C2CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


